N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine
Overview
Description
“N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine” is a complex organic compound. It contains a benzodioxin ring, which is a type of aromatic ether. The “N-methyl” indicates the presence of a methyl group attached to a nitrogen atom, and “7-nitro” refers to a nitro group attached at the 7th position of the benzodioxin ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a benzodioxin ring, a nitro group at the 7th position, and a methyl group attached to a nitrogen atom .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the nitro group and the amine group. These functional groups are often involved in redox reactions and acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a nitro group could make the compound more reactive .Scientific Research Applications
Antibacterial and Anti-inflammatory Applications
Recent studies have synthesized various derivatives of 2,3-dihydro-1,4-benzodioxin, which demonstrate promising antibacterial and anti-inflammatory properties. For instance, N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have shown inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis, along with exhibiting mild cytotoxicity (Abbasi et al., 2020). Another study synthesized N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, which displayed antibacterial potential and inhibitory action against the lipoxygenase enzyme, suggesting potential therapeutic applications for inflammatory diseases (Abbasi et al., 2017).
Antidiabetic Potential
A study focused on synthesizing 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides, evaluating their potential as anti-diabetic agents. These compounds demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, making them potential therapeutic candidates for type-2 diabetes (Abbasi et al., 2023).
Enzyme Inhibition and In Silico Studies
Another significant area of research is the synthesis of new sulfonamides with benzodioxane and acetamide moieties for their enzyme inhibitory potential. These compounds have shown substantial activity against yeast α-glucosidase and weak activity against acetylcholinesterase, with in silico molecular docking results aligning with in vitro enzyme inhibition data (Abbasi et al., 2019).
Antibacterial and Antifungal Agents
Several studies have synthesized various derivatives of 2,3-dihydro-1,4-benzodioxin that exhibit promising antibacterial and antifungal properties. For example, 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides have shown to be effective antibacterial and antifungal agents (Abbasi et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Similar compounds that combine sulfonamide and benzodioxane fragments in their framework have been reported to have antibacterial properties .
Mode of Action
It’s worth noting that similar compounds have shown antibacterial activity, particularly against bacterial biofilms .
Biochemical Pathways
It’s known that similar compounds have shown inhibitory effects on bacterial biofilms , which suggests that they may interfere with the biochemical pathways involved in biofilm formation and maintenance.
Result of Action
Similar compounds have shown inhibitory effects on bacterial biofilms , suggesting that they may have antibacterial properties.
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as the presence of other substances, temperature, ph, and the specific characteristics of the bacterial strains they are acting upon .
Properties
IUPAC Name |
N-methyl-6-nitro-2,3-dihydro-1,4-benzodioxin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10-6-4-8-9(15-3-2-14-8)5-7(6)11(12)13/h4-5,10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLJAMZQXJCEQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1[N+](=O)[O-])OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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